

3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid safety and hazards

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B1520227

[Get Quote](#)

An In-Depth Technical Guide to the Safety and Hazards of **3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid**

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safety, hazards, and handling of **3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid**. As a member of the pyrazolopyridine class of heterocyclic compounds, this molecule and its derivatives are of significant interest in medicinal chemistry and drug discovery for their potential biological activities.^{[1][2]} This inherent bioactivity necessitates a thorough understanding and rigorous application of safety protocols to mitigate risks during research and development. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.

Chemical Identification and Physical Properties

A precise understanding of the compound's identity is the foundation of chemical safety.

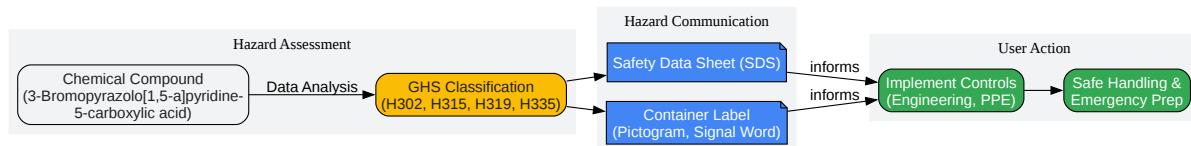
Identifier	Data	Source(s)
IUPAC Name	3-bromopyrazolo[1,5-a]pyridine-5-carboxylic acid	[3]
CAS Number	876379-79-2	[3][4]
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	[3][5]
Molecular Weight	241.04 g/mol	[3][5]
Appearance	Solid (form may vary)	[6]
Purity	Typically >95% for research grades	[6][7]

Hazard Identification and GHS Classification

3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid is classified under the Globally Harmonized System (GHS) with specific hazard warnings that must be understood and respected. The primary hazards are related to irritation and acute oral toxicity.[3][8][9]

Hazard Class	GHS Code	Hazard Statement
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity	H335	May cause respiratory irritation

Signal Word: Warning[3][8][9]


GHS Pictogram:

⚠️

(GHS07: Exclamation Mark)

Expert Analysis of Hazards:

- Irritation Potential (H315, H319, H335): The irritation properties are common for functionalized aromatic carboxylic acids. The acidic proton, combined with the heterocyclic ring system, can interact with mucosal membranes in the eyes, skin, and respiratory tract, leading to an inflammatory response. As a fine solid, it can easily form dust, making inhalation a primary route of exposure and causing respiratory irritation.[3][8][10]
- Oral Toxicity (H302): The "Harmful if swallowed" classification indicates that ingestion of relatively small quantities can cause significant adverse health effects.[3][8] While specific LD50 data is not publicly available, this classification demands stringent controls to prevent accidental ingestion, such as prohibiting eating, drinking, or smoking in the laboratory.[8][11]

[Click to download full resolution via product page](#)

GHS Hazard Communication Workflow.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach, following the hierarchy of controls, is essential for mitigating the risks associated with this compound.

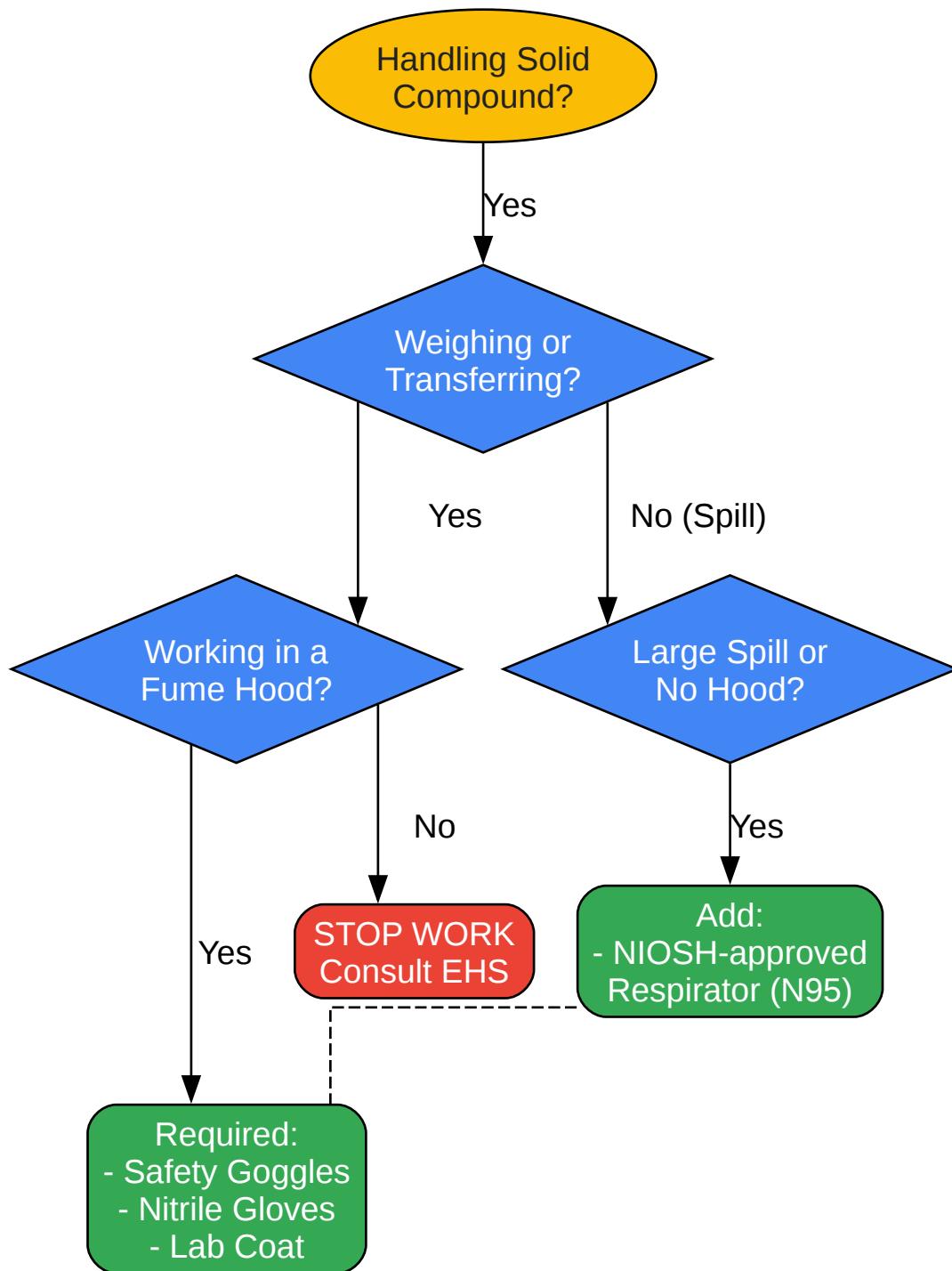
Engineering Controls

This is the first and most effective line of defense.

- Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood.[10] This is

critical to contain dust and vapors, directly addressing the H335 respiratory hazard.

- Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.^{[4][11]} Eyewash stations and safety showers must be readily accessible.^[12]


Administrative Controls

- Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this chemical must be written and approved. All personnel must be trained on this SOP before work begins.
- Restricted Access: Work with this compound should be restricted to authorized and trained personnel in designated laboratory areas.
- Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled or stored.^{[8][11]} Wash hands thoroughly with soap and water after handling and before leaving the lab.^{[8][11]}

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be worn correctly.

- Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory.^[8] If there is a splash risk, a face shield should be worn in addition to goggles.
- Skin Protection:
 - Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and change them immediately if contaminated.
 - Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
- Respiratory Protection: For most operations within a fume hood, respiratory protection is not required. However, if engineering controls are not sufficient to control airborne dust or during emergency situations (e.g., large spills), a NIOSH-approved particulate respirator (e.g., N95) or higher is necessary.^{[10][12]}

[Click to download full resolution via product page](#)

Decision Tree for PPE Selection.

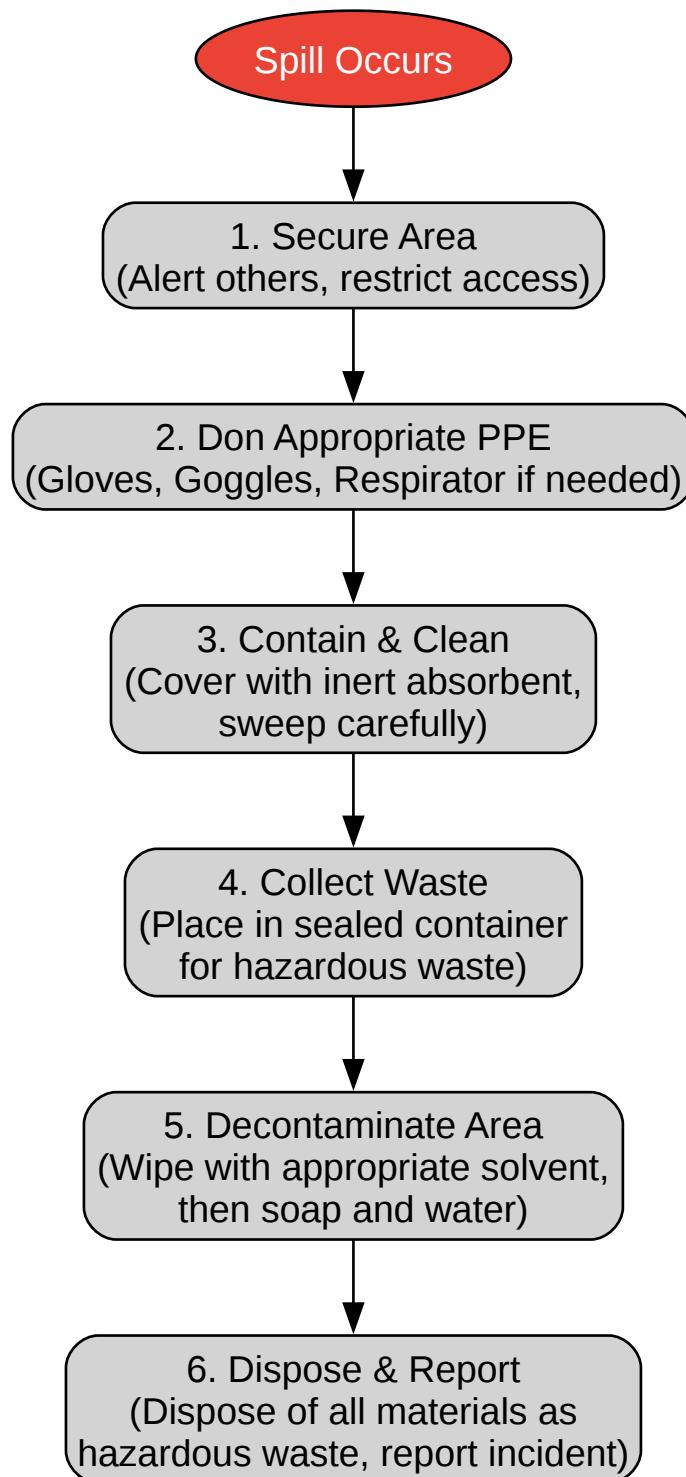
Standard Operating Procedures Protocol for Weighing and Handling

- Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat).
- Work Area: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
- Handling: Place a weigh boat on an analytical balance inside the fume hood. Carefully use a spatula to transfer the desired amount of **3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid**. Avoid any actions that could generate dust.
- Closure: Securely close the primary container immediately after dispensing.[\[4\]](#)[\[8\]](#)[\[10\]](#)
- Cleanup: Gently wipe down the spatula and any surfaces inside the hood with a damp cloth to remove residual dust. Dispose of the cloth and any contaminated gloves as chemical waste.
- Post-Handling: Wash hands thoroughly after the procedure is complete.

Storage Requirements

- Store in a tightly sealed, properly labeled container.[\[4\]](#)[\[8\]](#)[\[10\]](#)
- Keep in a cool, dry, and well-ventilated area.[\[7\]](#)[\[10\]](#)
- Store locked up in a designated chemical cabinet.[\[7\]](#)[\[8\]](#)
- Incompatibilities: Segregate from strong oxidizing agents, bases, and amines.[\[10\]](#)[\[11\]](#)

Emergency Response Procedures


Immediate and correct action during an emergency is critical.

First Aid

Exposure Route	First Aid Protocol
Inhalation	Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist. [4] [12]
Skin Contact	Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs or persists. [4] [8] [12]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4] [8] [12]
Ingestion	Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. [4] [8] [11]

Accidental Release (Spill) Protocol

This protocol is for small, manageable laboratory spills. For large spills, evacuate the area and contact emergency services.

[Click to download full resolution via product page](#)*Workflow for a Small Chemical Spill.*

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][10]
- Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[10][12]
- Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][10]

Toxicological and Ecological Information

- Toxicological Summary: The toxicological properties have not been fully investigated.[10] The existing GHS classification is based on available data and computational models. It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[3][8][9] Due to its novel structure, it should be treated as a compound with unknown long-term or chronic effects, such as sensitization.
- Ecological Information: The environmental impact of this compound has not been fully evaluated. It is imperative to prevent its release into drains, waterways, or the soil.[10][11] All disposal must follow strict environmental regulations.

Disposal Considerations

Dispose of this chemical and its container as hazardous waste. Do not dispose of it with normal trash or down the drain. All waste disposal must be in accordance with federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid is a valuable research chemical with defined hazards, including acute oral toxicity and significant irritant properties. Its safe use is contingent upon the consistent application of engineering controls, administrative protocols, and appropriate personal protective equipment. By understanding the rationale behind these safety measures, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase II α Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle [mdpi.com]
- 3. 3-Bromopyrazolo(1,5-a)pyridine-5-carboxylic acid | C8H5BrN2O2 | CID 45789676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid safety and hazards]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1520227#3-bromopyrazolo-1-5-a-pyridine-5-carboxylic-acid-safety-and-hazards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com